calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo dyes are widely used in industries for coloring textiles, food, and other materials due to their stability and vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthalene derivative under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the stability of the diazonium salt formed during diazotization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in complexometric titrations to determine metal ion concentrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes for textiles, food coloring, and other materials.
Mechanism of Action
The mechanism of action of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with metal ions and other molecules. The azo group can form complexes with metal ions, which is the basis for its use in complexometric titrations. The compound’s ability to change color in response to pH changes makes it useful as an indicator .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used in complexometric titrations.
Calcein: A fluorescent dye used in various biological applications.
Xylenol Orange: Used as a metal ion indicator in analytical chemistry.
Uniqueness
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct color changes. This makes it particularly valuable in analytical chemistry and industrial applications .
Properties
CAS No. |
83249-60-9 |
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Molecular Formula |
C20H12CaN2O7S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ONPJOMROUFBQOP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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